2-Amino-6-methylbenzonitrile
Overview
Description
2-Amino-6-methylbenzonitrile, also known as 6-Amino-o-tolunitrile, is an organic compound with the molecular formula C8H8N2. It is a derivative of benzonitrile, where an amino group and a methyl group are substituted at the 2 and 6 positions, respectively. This compound is of interest due to its applications in various fields, including organic synthesis and medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Amino-6-methylbenzonitrile can be synthesized through several methods. One common approach involves the reaction of 2,6-dimethylbenzonitrile with ammonia in the presence of a catalyst. Another method includes the reduction of 2,6-dimethylbenzonitrile oxime using reducing agents such as lithium aluminum hydride .
Industrial Production Methods: In industrial settings, the production of this compound often involves the catalytic hydrogenation of 2,6-dimethylbenzonitrile. This process is typically carried out under high pressure and temperature conditions to achieve high yields .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding nitro compounds.
Reduction: The compound can be reduced to form various amines.
Substitution: It can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Conditions often involve the use of strong bases or acids to facilitate the reaction.
Major Products:
Oxidation: Nitro derivatives.
Reduction: Various amines.
Substitution: Compounds with different functional groups replacing the amino group.
Scientific Research Applications
2-Amino-6-methylbenzonitrile has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-Amino-6-methylbenzonitrile involves its interaction with specific molecular targets. In biological systems, it can interact with enzymes and receptors, leading to various biochemical effects. The exact pathways and molecular targets depend on the specific application and context of its use .
Comparison with Similar Compounds
- 2-Amino-4-methylbenzonitrile
- 2-Amino-5-methylbenzonitrile
- 2-Amino-3-methylbenzonitrile
Comparison: 2-Amino-6-methylbenzonitrile is unique due to the specific positioning of the amino and methyl groups, which can influence its reactivity and interactions. Compared to its isomers, it may exhibit different chemical and biological properties, making it suitable for specific applications .
Biological Activity
2-Amino-6-methylbenzonitrile (CAS Number: 56043-01-7) is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article aims to provide a comprehensive overview of the biological properties of this compound, including its antimicrobial and anticancer activities, mechanisms of action, and relevant case studies.
This compound is characterized by the following chemical structure:
- Molecular Formula: C_8H_10N_2
- Molecular Weight: 150.18 g/mol
- Synonyms: 6-Amino-o-tolunitrile
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, suggesting that it could serve as a potential lead compound for developing new antibacterial agents. The compound's mechanism appears to involve disruption of bacterial cell wall synthesis, although specific molecular targets require further investigation .
Anticancer Activity
The anticancer potential of this compound has been explored in several studies. In vitro assays demonstrated that the compound inhibits the proliferation of cancer cell lines, including those derived from breast and cervical cancers. The cytotoxic effects are believed to be mediated through apoptosis induction and cell cycle arrest at the G1 phase .
The biological activity of this compound is attributed to its interaction with specific molecular targets within cells:
- Enzyme Inhibition: The compound may inhibit key enzymes involved in metabolic pathways critical for cancer cell survival.
- Receptor Interaction: It has been suggested that this compound interacts with adenosine receptors, potentially modulating immune responses in the tumor microenvironment .
Study 1: Antimicrobial Efficacy
In a recent study, this compound was tested against methicillin-resistant Staphylococcus aureus (MRSA). The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL, demonstrating its potential as an alternative therapeutic agent against resistant bacterial infections .
Study 2: Anticancer Properties
A study conducted on various cancer cell lines showed that treatment with this compound resulted in a dose-dependent decrease in cell viability. The IC50 values for breast cancer (MCF-7) and cervical cancer (HeLa) cells were found to be approximately 25 µM and 30 µM, respectively. Further analysis revealed that the compound induced apoptosis as evidenced by increased annexin V staining in treated cells .
Data Summary Table
Activity | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
Antimicrobial | MRSA | 32 | Cell wall synthesis inhibition |
Anticancer | MCF-7 (Breast) | 25 | Apoptosis induction |
Anticancer | HeLa (Cervical) | 30 | Cell cycle arrest |
Properties
IUPAC Name |
2-amino-6-methylbenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2/c1-6-3-2-4-8(10)7(6)5-9/h2-4H,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKOMYWHVCYHAHW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10299544 | |
Record name | 2-Amino-6-methylbenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10299544 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56043-01-7 | |
Record name | 56043-01-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131291 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Amino-6-methylbenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10299544 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Amino-6-methylbenzonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of using 2-Amino-6-methylbenzonitrile in the synthesis of disperse dyes?
A1: this compound serves as a diazo component in the synthesis of disazo disperse dyes []. In the study by Oyekunle et al., it reacts with a diazotized intermediate derived from 4-amino-2-chloro-6,7-dimethoxyquinazoline and 3-chloroaniline. This reaction introduces a specific chromophore into the dye structure, influencing its color and fastness properties on polyester fabric [].
Q2: How do the properties of the final disazo disperse dye relate to its structure?
A2: The structure of the disazo disperse dye, including the presence of this compound, significantly impacts its final properties [].
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